3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane
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Overview
Description
The compound “PMID8709131C17” is a small molecular drug known for its selective inhibition of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis. This compound has shown significant potential in various scientific research fields due to its unique properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID8709131C17” involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes steps such as alkylation, acylation, and cyclization under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of “PMID8709131C17” follows a scalable and efficient process to meet the demand for research and potential therapeutic applications. The process involves optimizing the reaction conditions, using high-throughput techniques, and ensuring compliance with regulatory standards for purity and safety .
Chemical Reactions Analysis
Types of Reactions
“PMID8709131C17” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
“PMID8709131C17” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on protein degradation.
Biology: Investigated for its role in regulating cellular processes and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving proteasome dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the proteasome.
Mechanism of Action
The mechanism of action of “PMID8709131C17” involves its selective inhibition of the proteasome. The compound binds covalently to the catalytic subunits of the proteasome, preventing the degradation of proteins. This leads to the accumulation of proteins within the cell, triggering apoptosis and other cellular responses. The molecular targets include the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “PMID8709131C17” include:
Epoxomicin: Another selective proteasome inhibitor with similar mechanisms of action.
Bortezomib: A clinically approved proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with enhanced selectivity and potency.
Uniqueness
“PMID8709131C17” is unique due to its specific binding affinity and selectivity for the proteasome’s catalytic subunits. This specificity allows for targeted inhibition of proteasome activity, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-[2-(4-phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H25N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-7,9-10,20-21H,8,11-16H2 |
InChI Key |
DZTCLALNSKOSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CCC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.